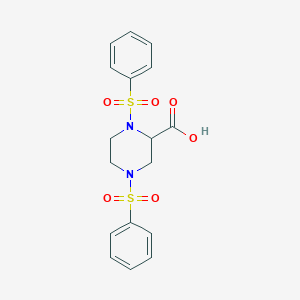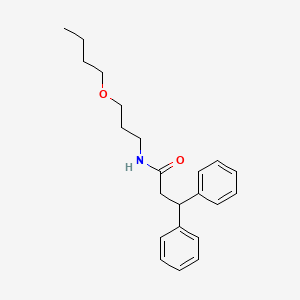
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid (BPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and pain in various inflammatory conditions such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized with high purity and yield. It is also soluble in water and organic solvents, making it suitable for various applications. However, this compound has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations. Therefore, caution should be taken when handling this compound in lab experiments.
将来の方向性
There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. In medicinal chemistry, this compound can be used as a lead compound to develop new drugs for the treatment of various diseases. In materials science, this compound can be used to synthesize new MOFs with specific properties and applications. In catalysis, this compound can be used as a ligand for the development of new catalysts with high activity and selectivity. Furthermore, the mechanism of action of this compound can be further studied to understand its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It can be easily synthesized using different methods, and its mechanism of action has been extensively studied. This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, caution should be taken when handling this compound in lab experiments due to its potential toxicity at high concentrations. There are several future directions for the study of this compound, including the development of new drugs, materials, and catalysts.
合成法
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using different methods, including the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,4-dibromobenzene to yield this compound. Alternatively, this compound can be synthesized using the reaction of piperazine with p-toluenesulfonyl isocyanate followed by reaction with 1,4-dibromobenzene. These methods have been successfully used to synthesize this compound with high purity and yield.
科学的研究の応用
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a lead compound to develop new drugs for the treatment of various diseases such as rheumatoid arthritis and cancer.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been used to synthesize MOFs with high surface area and stability.
In catalysis, this compound has been used as a ligand for metal complexes. The resulting complexes have been shown to have high catalytic activity in various reactions such as cross-coupling reactions and asymmetric hydrogenation.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-17(21)16-13-18(26(22,23)14-7-3-1-4-8-14)11-12-19(16)27(24,25)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWIMWJVUUOPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)


![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)